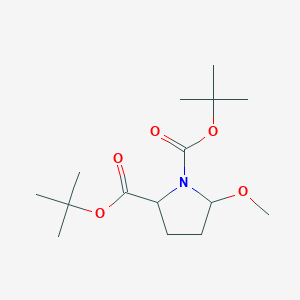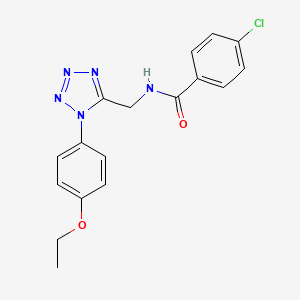
4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound known for its intricate structure and potential applications in various scientific fields. The molecule consists of a benzamide core with a chloro substituent at the 4-position, tethered to a 1H-tetrazolylmethyl group attached to a 4-ethoxyphenyl ring. This combination of functional groups makes the compound a versatile subject for synthetic chemistry and potential pharmaceutical development.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials:
4-chlorobenzoyl chloride
4-ethoxyphenyl hydrazine
Sodium azide
Appropriate solvents and catalysts (e.g., dimethylformamide, triethylamine)
Reaction Steps:
Formation of Benzamide: 4-chlorobenzoyl chloride reacts with an appropriate amine under basic conditions to form the benzamide intermediate.
Tetrazole Formation: The formed benzamide is further reacted with 4-ethoxyphenyl hydrazine in the presence of sodium azide to introduce the tetrazole ring via cyclization.
Final Assembly: The intermediate is then coupled under suitable conditions to yield the final compound, 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide.
Industrial Production Methods: While specific industrial production methods may vary, scaling up typically involves optimizing reaction conditions for large-scale synthesis, ensuring high yields, and employing efficient purification processes to obtain the compound in a pure form.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, primarily at the ethoxyphenyl or tetrazole moieties, depending on the reagents and conditions.
Reduction: Reduction reactions may target the chloro group or the tetrazole ring, potentially converting them to their respective reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide may be used.
Reduction: Hydrogenation with palladium on carbon or lithium aluminium hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.
Major Products: The primary products of these reactions vary based on the specific transformation, ranging from oxidized or reduced derivatives to substituted analogs.
科学研究应用
4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide finds applications across several domains:
Chemistry: As a versatile intermediate in organic synthesis, it serves as a building block for creating complex molecules.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Could be used in the development of specialty chemicals and advanced materials.
作用机制
The compound's mechanism of action hinges on its molecular structure:
Molecular Targets: It may interact with various enzymes, receptors, or cellular components, depending on its application.
Pathways Involved: Binding to specific proteins or enzymes can modulate biological pathways, influencing cellular processes and therapeutic outcomes.
相似化合物的比较
4-chloro-N-((1H-tetrazol-5-yl)methyl)benzamide: Lacks the 4-ethoxyphenyl group, potentially altering its chemical behavior and biological activity.
4-ethoxy-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide: The positions of the chloro and ethoxy groups are swapped, which might influence its interaction with molecular targets.
Uniqueness: What sets 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide apart is the specific arrangement and interplay of its functional groups, offering unique reactivity and potential biological effects that may not be observed in its analogs.
属性
IUPAC Name |
4-chloro-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNAVYJUJPANHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2990664.png)
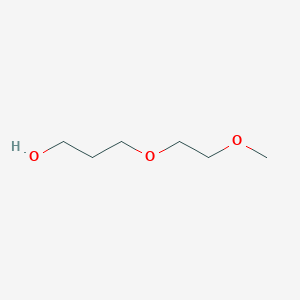
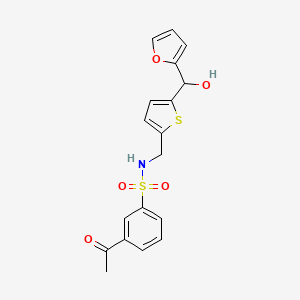
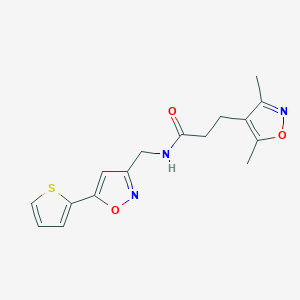
![2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine](/img/structure/B2990675.png)
![1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2990676.png)
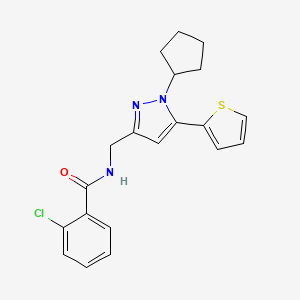
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2990679.png)
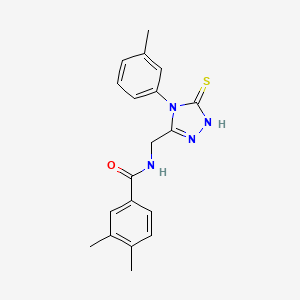
![N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2990681.png)
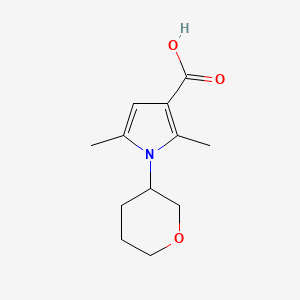
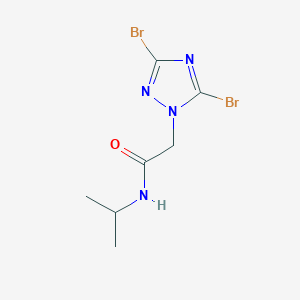
![3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B2990686.png)
